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Compound of Interest

Compound Name: GSK2332255B

Cat. No.: B10856316 Get Quote

GSK2332255B is a small molecule inhibitor that potently and selectively targets the TRPC3

and TRPC6 ion channels.[1][2][3] These channels are non-selective cation channels that play a

crucial role in calcium signaling pathways.[3][4] Upregulation and increased activity of TRPC3

and TRPC6 are associated with the pathophysiology of cardiac hypertrophy, a condition

characterized by the thickening of the heart muscle.[2][3]

The primary mechanism of action of GSK2332255B is the blockade of TRPC3 and TRPC6

channels, thereby inhibiting the influx of calcium into cells.[1] This reduction in intracellular

calcium levels subsequently suppresses the downstream calcineurin-NFAT (Nuclear Factor of

Activated T-cells) signaling pathway.[1][3] The calcineurin-NFAT pathway is a key regulator of

hypertrophic gene expression in cardiac myocytes.[3] By inhibiting this pathway,

GSK2332255B effectively blocks the signaling cascade that leads to pathological cardiac

hypertrophy.[2][5]

Quantitative Data: Potency and Selectivity
The potency and selectivity of GSK2332255B have been characterized using various in vitro

assays. The following table summarizes the key quantitative data.
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Target Assay Type Cell Line IC50 Selectivity Reference

Rat TRPC3 Patch Clamp HEK293 5 nM

≥100-fold vs.

other Ca2+

channels

[1][3]

Rat TRPC6 Patch Clamp HEK293 4 nM

≥100-fold vs.

other Ca2+

channels

[1][3]

Human

TRPC3
Not Specified Not Specified

3-21 nM

(range with

GSK2833503

A)

Not Specified [2][5]

Human

TRPC6
Not Specified Not Specified

3-21 nM

(range with

GSK2833503

A)

Not Specified [2][5]

Cav1.2 Not Specified Not Specified

>10,000-fold

higher than

TRPC3/6

High [3]

hERG Not Specified Not Specified > 50 µM High [3]

Nav1.5 Not Specified Not Specified > 3.3 µM High [3]

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC50
Determination
This protocol describes the methodology for determining the half-maximal inhibitory

concentration (IC50) of GSK2332255B on TRPC3 and TRPC6 channels expressed in a

heterologous system.

Objective: To measure the inhibitory effect of GSK2332255B on TRPC3/6 channel currents.

Materials:
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HEK293 cells stably expressing rat or human TRPC3 or TRPC6

Cell culture reagents

Patch clamp rig (amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

7.4)

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)

GSK2332255B stock solution (in DMSO)

Channel agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

Procedure:

Cell Preparation: Plate HEK293 cells expressing the target channel onto glass coverslips 24-

48 hours prior to the experiment.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording:

Transfer a coverslip to the recording chamber and perfuse with the external solution.

Establish a whole-cell patch clamp configuration on a target cell.

Clamp the cell at a holding potential of -60 mV.

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline

currents.

Agonist Application: Perfuse the cell with an agonist-containing external solution to activate

the TRPC3/6 channels and record the resulting increase in current.
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GSK2332255B Application: Once a stable agonist-induced current is achieved, co-perfuse

with increasing concentrations of GSK2332255B.

Data Analysis:

Measure the peak inward and outward currents at each concentration of GSK2332255B.

Normalize the current inhibition to the maximal agonist-induced current.

Plot the normalized response against the logarithm of the GSK2332255B concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

NFAT Activation Assay
This protocol details a reporter gene assay to assess the functional inhibition of the

downstream signaling pathway of TRPC3/6 by GSK2332255B.

Objective: To measure the effect of GSK2332255B on angiotensin II (Ang II)-induced NFAT

activation.

Materials:

HEK293T cells

Plasmids: pCDNA-TRPC3 or pCDNA-TRPC6, NFAT-luciferase reporter, and a control

reporter (e.g., Renilla luciferase)

Lipofectamine or other transfection reagent

Cell culture reagents

Angiotensin II

GSK2332255B

Luciferase assay reagent

Procedure:
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Transfection: Co-transfect HEK293T cells with the TRPC channel expression plasmid, the

NFAT-luciferase reporter plasmid, and the control reporter plasmid.

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere

overnight.

Compound Treatment: Pre-incubate the cells with varying concentrations of GSK2332255B
or vehicle (DMSO) for 1 hour.

Stimulation: Stimulate the cells with Angiotensin II (e.g., 1 µM) for 6-8 hours to activate the

Gq-coupled receptor pathway leading to TRPC3/6 activation.

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla

luciferase activities using a luminometer.

Data Analysis:

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity for

each well to control for transfection efficiency and cell number.

Calculate the fold induction of NFAT activity by Ang II relative to unstimulated cells.

Determine the percent inhibition of Ang II-induced NFAT activation by GSK2332255B at

each concentration.

Plot the percent inhibition against the GSK2332255B concentration to determine the IC50.

Visualizations
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

